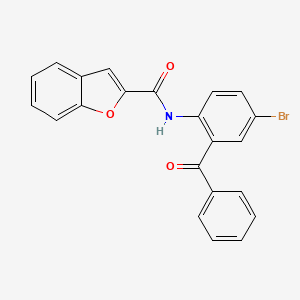

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

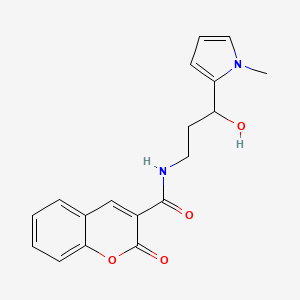

BBFA is a novel benzofuran-based acrylamide monomer. It possesses various active functional groups, making it potentially valuable in diverse applications, from medicine to industry (such as textiles) . The synthesis and characterization of BBFA are crucial for understanding its properties and potential uses.

Synthesis Analysis

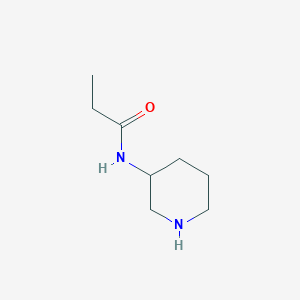

BBFA is synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloylchloride at low temperatures (0–5°C). The chemical structure of BBFA is elucidated using techniques such as nuclear magnetic resonance (1H-NMR) , infrared (FT-IR) , and UV-Visible spectrophotometry . The resulting compound is a key building block for further studies.

Molecular Structure Analysis

The molecular geometry and vibration assignments of BBFA are calculated. Both the longest and shortest bonds within the structure are determined. Additionally, the nucleophilic and electrophilic regions of the monomer are identified. Theoretical spectroscopic data align well with experimental data, confirming the consistency of the proposed structure .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

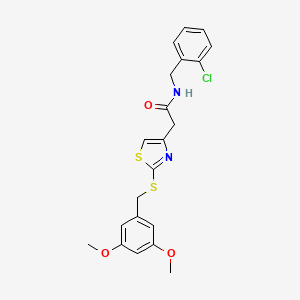

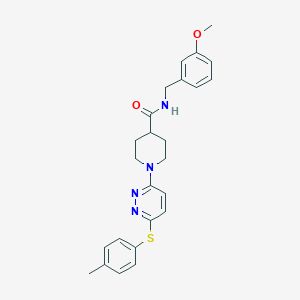

A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides. This process involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides with moderate to good yields. Such methodologies highlight the adaptability and efficiency of producing benzofuran derivatives (Han, Wu, & Dai, 2014).

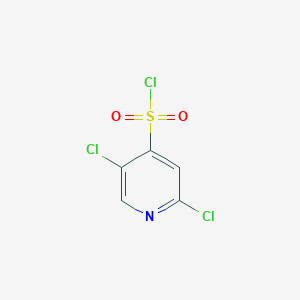

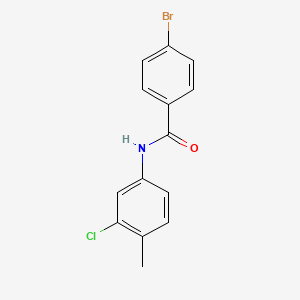

Chemoselective N-Benzoylation

The N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, producing compounds of biological interest, such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach provides a straightforward method for synthesizing benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Applications in Polymer Science

Polymer Synthesis and Characterization

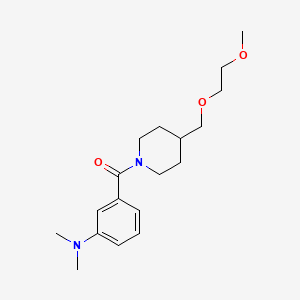

N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), a novel benzofuran-based acrylamide monomer, has been synthesized for potential evaluation in various areas from medicine to industry, including textiles. The presence of active functional groups in acrylamide copolymers points to the significance of this compound in polymer science and industry (Barım & Akman, 2021).

Biomedical Applications

Antimalarial Activity

Bromo-benzothiophene carboxamide derivatives, closely related structurally to benzofuran carboxamides, have shown promise as potent inhibitors of Plasmodium falciparum, suggesting a potential avenue for the development of new antimalarial drugs. These compounds specifically target the asexual blood stages of the parasite in vitro and in vivo (Banerjee et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDCMCHIUCGMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)

![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)

![3-[2-[3-(Dimethylamino)-2,4-dimethylphenyl]diazen-1-yl]-N,N,2,6-tetramethylaniline](/img/structure/B2913264.png)